

4-(4-Chlorophenoxy)-3-nitropyridine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)-3-nitropyridine

CAS No.: 919118-79-9

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An In-Depth Technical Guide to **4-(4-Chlorophenoxy)-3-nitropyridine**: Synthesis, Characterization, and Applications

Introduction

4-(4-Chlorophenoxy)-3-nitropyridine is a diaryl ether derivative built upon a pyridine scaffold. This molecule incorporates three key structural motifs: a pyridine ring, a nitro group, and a 4-chlorophenoxy moiety. The pyridine nucleus is a ubiquitous feature in pharmaceuticals and agrochemicals, while the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic system. The presence of a halogenated phenoxy group further adds to the lipophilicity and potential for specific biological interactions.

In the landscape of medicinal chemistry, nitropyridine derivatives are actively investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[1] The core of **4-(4-Chlorophenoxy)-3-nitropyridine**'s chemical reactivity and its utility as a synthetic intermediate lies in the activation of the pyridine ring by the nitro group. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of **4-(4-**

Chlorophenoxy)-3-nitropyridine, aimed at researchers and professionals in drug development.

Physicochemical Properties

The fundamental properties of **4-(4-Chlorophenoxy)-3-nitropyridine** are summarized below. For context, the properties of its key precursor, 4-Chloro-3-nitropyridine, are also provided.

Property	4-(4-Chlorophenoxy)-3-nitropyridine	4-Chloro-3-nitropyridine (Precursor)
Molecular Formula	C ₁₁ H ₇ ClN ₂ O ₃	C ₅ H ₃ ClN ₂ O ₂ [2] [3] [4] [5]
Molecular Weight	250.64 g/mol	158.54 g/mol [2] [3] [4] [5]
IUPAC Name	4-(4-chlorophenoxy)-3-nitropyridine	4-chloro-3-nitropyridine
CAS Number	Not readily available	13091-23-1 [2] [4] [5] [6] [7]
Appearance	Expected to be a solid	Pale Yellow Solid [7]
Solubility	Expected to be soluble in common organic solvents	Insoluble in water [3]

Synthesis and Mechanism

The most logical and efficient route to synthesize **4-(4-Chlorophenoxy)-3-nitropyridine** is via a nucleophilic aromatic substitution (S_NAr) reaction. This reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group on an aromatic ring by a nucleophile.[\[8\]](#)

Causality of the Synthetic Approach

The pyridine ring is inherently electron-deficient. The presence of a strongly electron-withdrawing nitro group at the 3-position further depletes the electron density of the ring, particularly at the ortho (2 and 4) and para (6) positions. This electronic activation makes the carbon atom at the 4-position highly electrophilic and susceptible to attack by a nucleophile. The chlorine atom at this position is a good leaving group, facilitating the substitution.[\[8\]](#)[\[9\]](#)

The nucleophile in this synthesis is the 4-chlorophenoxide ion, generated in situ from 4-chlorophenol and a suitable base. The phenoxide is a potent oxygen-based nucleophile that readily attacks the activated C4 position of the pyridine ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.^[10] Subsequent expulsion of the chloride ion restores the aromaticity of the pyridine ring, yielding the final diaryl ether product.

Experimental Protocol: Synthesis of 4-(4-Chlorophenoxy)-3-nitropyridine

This protocol describes a self-validating system for the synthesis, with checkpoints for monitoring reaction progress and ensuring product purity.

Materials:

- 4-Chloro-3-nitropyridine (1.0 eq)
- 4-Chlorophenol (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (1.5 eq) or Sodium Hydride (NaH) (1.2 eq)
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

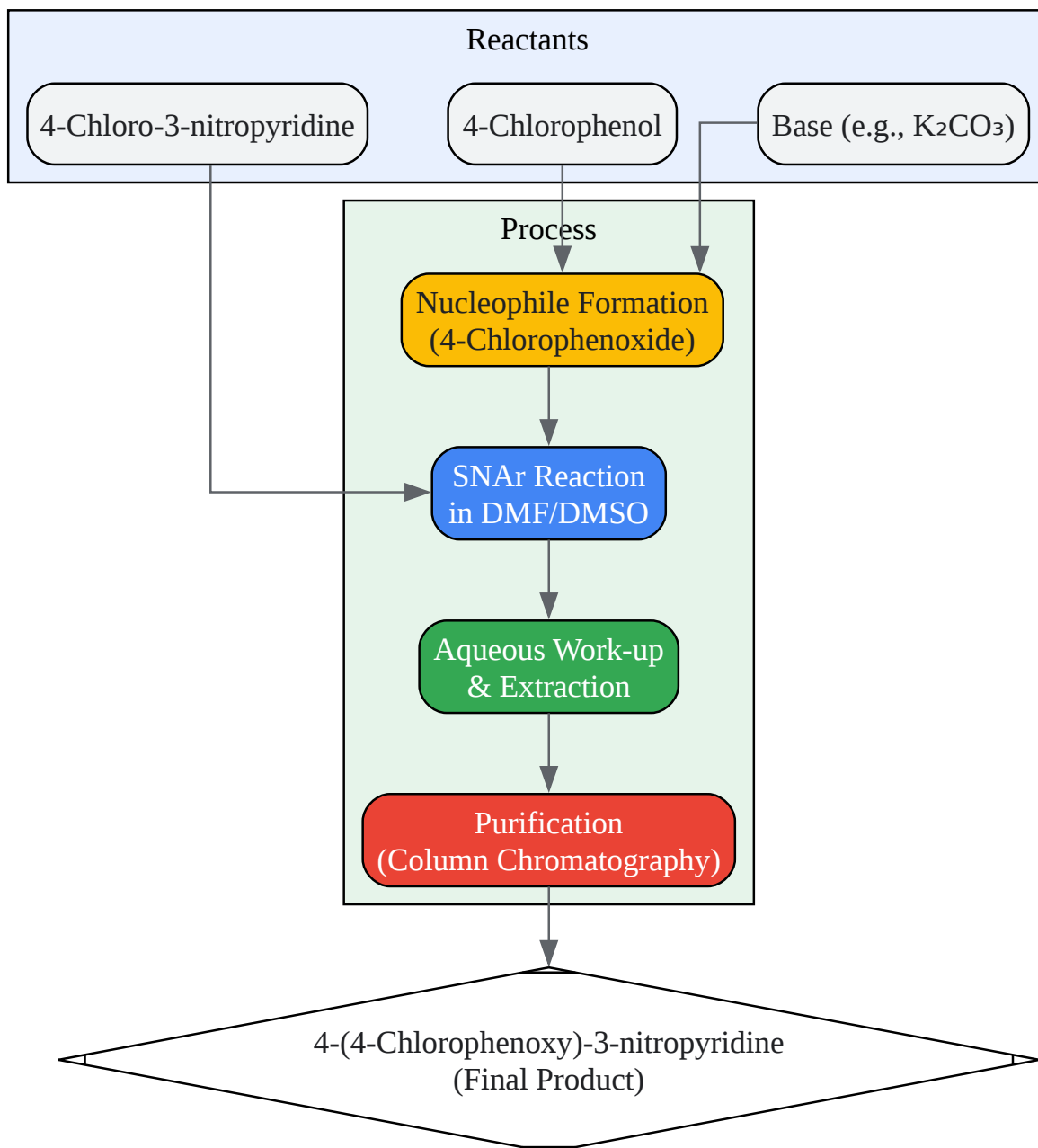
Procedure:

- Preparation of the Nucleophile: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorophenol (1.1 eq) and anhydrous DMF. Cool the solution in an ice bath (0 °C). Add a base (e.g., potassium carbonate (1.5 eq) or portion-

wise addition of sodium hydride (1.2 eq)) to generate the 4-chlorophenoxide in situ. Stir the mixture at this temperature for 30 minutes.

- **Substitution Reaction:** To the solution of the 4-chlorophenoxide, add a solution of 4-Chloro-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous DMF dropwise.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-Chloro-3-nitropyridine) is consumed.
- **Work-up and Extraction:** Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The aqueous layer is then extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine to remove residual DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **4-(4-Chlorophenoxy)-3-nitropyridine**.

Synthetic Workflow Diagram



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- To cite this document: BenchChem. [4-(4-Chlorophenoxy)-3-nitropyridine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8572739/docs#4-4-chlorophenoxy-3-nitropyridine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b8572739/docs#4-4-chlorophenoxy-3-nitropyridine-molecular-weight-and-formula)

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